molecular formula C15H22N2O4S B8777711 Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate

Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate

Cat. No.: B8777711
M. Wt: 326.4 g/mol
InChI Key: LESFFOSFFAYYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a dimethylsulfamoyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reactant in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • N-benzyloxycarbonyl-4-hydroxypiperidine
  • 1-CBZ-4-hydroxypiperidine

Comparison: Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 4-(dimethylsulfamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)14-8-10-17(11-9-14)15(18)21-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3

InChI Key

LESFFOSFFAYYFE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 190 mg (0.6 mmol) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate in 10 mL THF was treated with a 10-fold excess of 40% aq. dimethylamine and the mixture was stirred at room temperature for 2 hrs. The THF was removed under vacuum. The residue was diluted with water, extracted with CH2Cl2, and dried. Chromatography on alumina, eluting with CH2Cl2, gave 175 mg (89% yield) of benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate as an oil: 1H NMR (CDCl3) δ 7.40-7.30 (m, 5H), 5.13 (s, 2H), 4.31 (m, 2H), 3.10 (tt, J=12.0, 3.7 Hz, 1H), 2.92 (s, 6H), 2.85-2.75 (m, 2H), 2.04 (br d, J=13.7 Hz, 2H), 1.76 (dq, J=12.6, 4.5 Hz, 2H).
Quantity
190 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One

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